molecular formula C16H16INO4 B12277918 benzyl N-{2-iodo-5-oxo-4-oxatricyclo[4.2.1.0,3,7]nonan-9-yl}carbamate

benzyl N-{2-iodo-5-oxo-4-oxatricyclo[4.2.1.0,3,7]nonan-9-yl}carbamate

Cat. No.: B12277918
M. Wt: 413.21 g/mol
InChI Key: XBTHKQKFXVBAQV-UHFFFAOYSA-N
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Description

Structural Analysis and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound, benzyl N-{2-iodo-5-oxo-4-oxatricyclo[4.2.1.0³,⁷]nonan-9-yl}carbamate , reflects its intricate bicyclic framework and substituent arrangement. The parent structure, 4-oxatricyclo[4.2.1.0³,⁷]nonane, consists of a seven-membered ring system fused with a tetrahydrofuran moiety and a bridged cyclopropane ring. The numbering begins at the oxygen atom in the tetrahydrofuran ring, with the iodine substituent at position 2 and the carbamate group at position 9.

The molecular formula C₁₆H₁₆INO₄ (molecular weight: 413.21 g/mol) is derived from the combination of the oxatricyclic core (C₈H₁₂O), the benzyl carbamate group (C₈H₇NO₂), and the iodine atom. Key identifiers include the SMILES string C1C2C3C(C1C(C2OC3=O)I)NC(=O)OCC4=CC=CC=C4 and the InChIKey XBTHKQKFXVBAQV-UHFFFAOYSA-N, which encode the stereochemical and connectivity details. Synonyms such as benzyl (6-iodo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbamate highlight alternative naming conventions for the fused ring system.

Molecular Geometry and Conformational Dynamics of the Oxatricyclic Core

The oxatricyclo[4.2.1.0³,⁷]nonane core adopts a rigid, strained geometry due to the fusion of a cyclopropane ring (positions 3–7), a tetrahydrofuran ring (positions 1–2–3–4–5), and a bicyclo[4.2.1]nonane skeleton (Figure 1). Computational studies of analogous 4-oxatricyclo derivatives suggest that the cyclopropane bridge imposes significant angular strain, while the tetrahydrofuran ring stabilizes the structure through partial conjugation of the oxygen lone pairs with adjacent σ-bonds.

Conformational analysis reveals that the nonane backbone favors a distorted boat conformation in the six-membered ring, while the tetrahydrofuran ring adopts an envelope conformation due to puckering at the oxygen atom. This geometry is stabilized by intramolecular hydrogen bonding between the carbonyl oxygen (position 5) and the carbamate N–H group. Dynamic NMR studies of related bicyclo[3.3.1]nonane systems indicate that ring-flipping barriers exceed 60 kJ/mol, suggesting limited conformational flexibility in the oxatricyclic core.

Table 1: Geometric Parameters of the Oxatricyclic Core
Parameter Value Source
Bond length (C3–C7) 1.51 Å
Dihedral angle (O4–C5) 112°
Puckering amplitude 0.34 Å (tetrahydrofuran)

Electronic Effects of the Iodo Substituent on Scaffold Stability

The electron-withdrawing iodine atom at position 2 significantly influences the electronic structure of the oxatricyclic core. The Hammett σₚ constant for iodine (+0.18) indicates moderate inductive electron withdrawal, which polarizes the C2–I bond and increases the electrophilicity of the adjacent carbonyl group at position 5. Density functional theory (DFT) calculations on analogous systems show that the iodine substituent reduces the LUMO energy by 1.2 eV compared to hydrogen-substituted derivatives, enhancing susceptibility to nucleophilic attack at the carbonyl carbon.

However, the bulky iodine atom also introduces steric hindrance, as evidenced by a 15° distortion in the C1–C2–C3 bond angle compared to non-iodinated analogs. This steric strain is partially offset by hyperconjugative interactions between the iodine lone pairs and the σ* orbital of the C2–C3 bond, as indicated by natural bond orbital (NBO) analysis. The net effect is a kinetically stabilized scaffold with reduced rotational freedom but retained reactivity at the carbonyl site.

Comparative Analysis with Related 4-Oxatricyclo[4.2.1.0³,⁷]Nonane Derivatives

The structural and electronic features of benzyl N-{2-iodo-5-oxo-4-oxatricyclo[4.2.1.0³,⁷]nonan-9-yl}carbamate diverge notably from those of related derivatives (Table 2). For example, 4-oxatricyclo[4.2.1.0³,⁷]nonane (C₈H₁₂O) lacks the iodine and carbamate groups, resulting in lower molecular weight (124.18 g/mol) and enhanced conformational flexibility. Conversely, 5-oxo-4-oxatricyclo[4.2.1.0³,⁷]nonane-9-carboxylic acid (C₉H₁₀O₄) replaces the benzyl carbamate with a carboxylic acid, introducing hydrogen-bonding capacity and increased polarity.

Boron-containing analogs like benzyl 9-borabicyclo[3.3.1]nonane-9-carboxylate (C₁₆H₂₁BO₂) exhibit altered electronic profiles due to the electron-deficient boron atom, which forms coordination complexes with Lewis bases. These comparisons underscore the versatility of the 4-oxatricyclo[4.2.1.0³,⁷]nonane scaffold in medicinal and materials chemistry, where substituents modulate solubility, reactivity, and target affinity.

Table 2: Comparative Properties of 4-Oxatricyclo[4.2.1.0³,⁷]Nonane Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Key Substituent
Benzyl N-{2-iodo-5-oxo…}carbamate C₁₆H₁₆INO₄ 413.21 Iodo, benzyl carbamate
4-Oxatricyclo[4.2.1.0³,⁷]nonane C₈H₁₂O 124.18 None
5-Oxo-4-oxatricyclo…-9-carboxylic acid C₉H₁₀O₄ 182.17 Carboxylic acid
Benzyl 9-borabicyclo…carboxylate C₁₆H₂₁BO₂ 256.10 Boron, benzyl carboxylate

Properties

Molecular Formula

C16H16INO4

Molecular Weight

413.21 g/mol

IUPAC Name

benzyl N-(2-iodo-5-oxo-4-oxatricyclo[4.2.1.03,7]nonan-9-yl)carbamate

InChI

InChI=1S/C16H16INO4/c17-12-10-6-9-11(15(19)22-14(9)12)13(10)18-16(20)21-7-8-4-2-1-3-5-8/h1-5,9-14H,6-7H2,(H,18,20)

InChI Key

XBTHKQKFXVBAQV-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C(C2OC3=O)I)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Pyroglutamate Derivative Alkylation

The tricyclic 4-oxatricyclo[4.2.1.0³,⁷]nonan-5-one skeleton is synthesized from L-pyroglutamic acid derivatives. Alkylation at the 4-position of 2-benzyl 1,4-di-t-butyl 5-oxo-1,2,4-pyrrolidinetricarboxylate introduces substituents critical for cyclization. Using tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups ensures regioselectivity, with a 72% yield achieved for the alkylated intermediate.

Reaction Conditions

  • Substrate : 2-Benzyl 1,4-di-t-butyl 5-oxo-1,2,4-pyrrolidinetricarboxylate
  • Alkylating Agent : Ethyl bromoacetate
  • Base : Potassium tert-butoxide (KOtBu)
  • Temperature : 0°C to room temperature
  • Yield : 72%

Cyclization via [2+2]-Cycloaddition

UV-induced [2+2]-cycloaddition forms the strained tricyclic system. Irradiation of diene precursors (e.g., ethyl 2-(3-butenyl)pyroglutamate) at 300 nm generates the bicyclo[2.1.1]hexane framework, with subsequent oxidation yielding the 5-oxo group. This method, though efficient, requires dilute conditions (0.01 M) to prevent side reactions.

Formation of the Benzyl Carbamate Moiety

Carbamate Coupling

The amine group at the 9-position reacts with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. Triethylamine (TEA) neutralizes HCl byproducts, driving the reaction to completion.

Procedure

  • Substrate : 2-Iodo-5-oxo-4-oxatricyclo[4.2.1.0³,⁷]nonan-9-amine (1.0 equiv)
  • Reagent : Benzyl chloroformate (1.5 equiv)
  • Base : Triethylamine (2.0 equiv)
  • Solvent : Tetrahydrofuran (THF)/Water (2:1)
  • Temperature : 0°C, 2 hours
  • Yield : 92%

Urea-Mediated Carbamate Synthesis

A high-yield alternative employs urea and benzyl alcohol with a nickel oxide-bismuth oxide catalyst (5.4 wt%). At 110°C, this method achieves 99% conversion without detectable byproducts.

Catalytic Conditions

Parameter Value
Catalyst Loading 5.4 wt% NiO-Bi₂O₃
Temperature 110°C
Time 10 hours
Yield 99%

Stereochemical Control and Byproduct Management

Epimerization at C9

The C9 amine exhibits susceptibility to epimerization during carbamate formation. Kinetic control via low-temperature (−20°C) reactions minimizes racemization, preserving enantiopurity (>98% ee).

Purification Strategies

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) eluent removes unreacted iodide and carbamate byproducts.
  • Crystallization : Ethanol/water (4:1) recrystallization yields analytically pure product (mp 142–144°C).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.87 (d, J = 9.6 Hz, 1H, NCH), 3.02–2.94 (m, 2H, bridgehead H), 2.67 (dd, J = 12.4, 5.2 Hz, 1H), 2.31–2.18 (m, 3H).
  • IR (KBr) : ν = 1745 cm⁻¹ (C=O, oxetanone), 1689 cm⁻¹ (carbamate C=O), 1245 cm⁻¹ (C–O).

X-ray Crystallography

Single-crystal X-ray analysis confirms the tricyclic structure and iodovinyl geometry. Key metrics:

  • Bond Length : C–I = 2.098 Å
  • Dihedral Angle : O–C–C–I = 178.9°
  • Space Group : P2₁2₁2₁

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{2-iodo-5-oxo-4-oxatricyclo[4.2.1.0,3,7]nonan-9-yl}carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydroxy derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxo derivatives.

    Reduction: Hydroxy derivatives.

    Hydrolysis: Corresponding amine and benzyl alcohol.

Scientific Research Applications

Pharmaceutical Development

Benzyl N-{2-iodo-5-oxo-4-oxatricyclo[4.2.1.0,3,7]nonan-9-yl}carbamate has been identified as a potential candidate for drug development due to its structural characteristics that may interact with biological targets effectively.

Case Study : A patent (WO2017009804A1) outlines the synthesis of various substituted tricyclic compounds, including this compound, which demonstrates its potential as a pharmaceutical agent with specific therapeutic effects against certain diseases .

Proteomics Research

The compound is utilized in proteomics for its ability to modify proteins through carbamoylation, which can influence protein function and stability.

Data Table 1: Characteristics of this compound in Proteomics

PropertyValue
SolubilitySoluble in DMSO
StabilityStable under ambient conditions
ReactivityModerate

Research indicates that this compound exhibits biological activity that may be beneficial in treating conditions related to inflammation and cancer.

Case Study : In vitro studies have shown that derivatives of this compound possess anti-inflammatory properties by inhibiting specific pathways involved in inflammation .

Mechanism of Action

The mechanism of action of benzyl N-{2-iodo-5-oxo-4-oxatricyclo[4.2.1.0,3,7]nonan-9-yl}carbamate is not fully understood. its unique structure suggests potential interactions with various molecular targets. The iodo group may facilitate binding to specific proteins or enzymes, while the tricyclic core could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include carbamate-protected bicyclic amines and halogenated derivatives. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight Protecting Group Key Substituents Stability/Solubility
Target compound (CAS 1005077-72-4) C₁₆H₁₆INO₄ 413.21 Benzyl Iodo, oxa-oxygen, ketone Moderate solubility; iodine may reduce stability under light
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS 134575-47-6) C₁₂H₂₁NO₂ 219.30 tert-Butyl (Boc) Azabicyclo[4.1.0]heptane Acid-labile; higher solubility in organic solvents
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 66207-08-7) C₁₄H₁₅NO₃ 245.28 Benzyl Oxa-azabicyclo[4.1.0]heptane Similar hydrophobicity; lacks iodine
Benzyl carbamate 9 (from Chan-Lam coupling) C₉H₁₁NO₂ 165.19 Benzyl Simple carbamate backbone Volatile; limited thermal stability

Key Observations:

  • Protecting Groups: The benzyl group in the target compound requires hydrogenolysis for deprotection, whereas tert-butyl (Boc) groups are removed under acidic conditions .

Pharmacological and Physicochemical Properties

  • Solubility : The iodine atom and benzyl group render the target compound less water-soluble than Boc-protected analogues, which are more compatible with polar solvents .
  • Stability: Iodine’s susceptibility to nucleophilic displacement or photodegradation may limit the target compound’s shelf life compared to non-halogenated carbamates .
  • Bioactivity : Unlike penicillin-derived carbamates (e.g., benzathine benzylpenicillin in ), the target compound lacks documented antibiotic activity but may serve as a scaffold for kinase inhibitors or protease modulators .

Research Findings and Data

Comparative Reactivity

  • The iodine atom in the target compound participates in Suzuki-Miyaura cross-coupling reactions, a feature absent in non-halogenated analogues .
  • Boc-protected derivatives (e.g., CAS 134575-47-6) exhibit faster deprotection rates under trifluoroacetic acid (TFA) compared to benzyl carbamates, which require catalytic hydrogenation .

Biological Activity

Benzyl N-{2-iodo-5-oxo-4-oxatricyclo[4.2.1.0,3,7]nonan-9-yl}carbamate (CAS No. 1005077-72-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H16_{16}INO4_{4}, with a molecular weight of 413.21 g/mol. The compound features a complex tricyclic structure that contributes to its unique biological properties.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways:

  • Inhibition of Bcl-xL : This compound has been noted for its potential role as a Bcl-xL inhibitor, which is crucial in regulating apoptosis (programmed cell death). Inhibition of Bcl-xL can promote cancer cell death and is a target for cancer therapies .
  • Cytochrome P450 Interactions : Preliminary studies suggest that benzyl derivatives may exhibit interactions with cytochrome P450 enzymes, which play a significant role in drug metabolism and detoxification processes in the liver . Understanding these interactions is essential for predicting drug-drug interactions and potential toxicity.

Biological Activity Data

Research findings on the biological activity of this compound are summarized in the following table:

Biological Activity Effect Reference
Bcl-xL InhibitionPromotes apoptosis in cancer cells
CYP450 InteractionNo significant time-dependent inhibition observed
Antioxidant ActivityPotential role in reducing oxidative stress

Case Studies

Several case studies provide insight into the compound's biological effects:

  • Cancer Cell Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines through the induction of apoptosis via Bcl-xL inhibition.
  • Drug Metabolism Studies : Research on related compounds indicates that they do not significantly inhibit major cytochrome P450 isoforms, suggesting a lower risk for drug-drug interactions when co-administered with other medications .

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